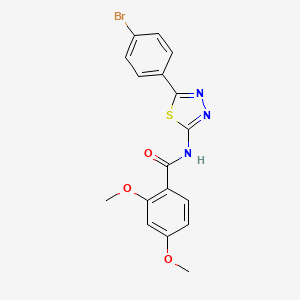
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
Overview
Description
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C17H14BrN3O3S and its molecular weight is 420.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as macitentan, a dual endothelin receptor antagonist, target the endothelin (et) receptors . These receptors are expressed on arterial smooth muscle cells and fibroblasts in the lungs .
Mode of Action
For instance, Macitentan, a similar compound, acts as an antagonist of two endothelin (ET) receptor subtypes, ET A and ET B .
Biochemical Pathways
Similar compounds like macitentan affect the endothelin (et) pathways .
Pharmacokinetics
Similar compounds like macitentan are metabolized to a major and pharmacologically active metabolite . Macitentan requires once-daily dosing and has a low propensity to elicit drug–drug interactions .
Result of Action
Similar compounds like macitentan have shown significant reduction of the risk of morbidity and mortality in pah patients .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown promising antimicrobial activity . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial and fungal species .
Cellular Effects
Similar compounds have been found to have anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Molecular Mechanism
Molecular docking studies have been carried out to study the binding mode of similar active compounds with receptors . These compounds displayed good docking score within the binding pocket of selected proteins .
Temporal Effects in Laboratory Settings
The temporal effects of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide in laboratory settings are not yet fully known. Similar compounds have been evaluated for their effects over time in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not yet fully known. Similar compounds have been evaluated for their effects at different dosages in animal models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Similar compounds have been evaluated for their involvement in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Similar compounds have been evaluated for their transport and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Similar compounds have been found to exhibit specific subcellular localization in mitochondria .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-23-12-7-8-13(14(9-12)24-2)15(22)19-17-21-20-16(25-17)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGKVSZQRVFWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B3264411.png)
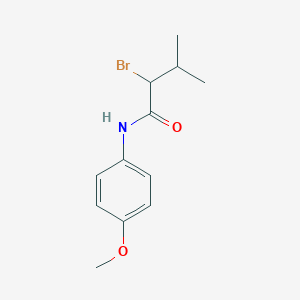
![6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline](/img/structure/B3264418.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3264421.png)
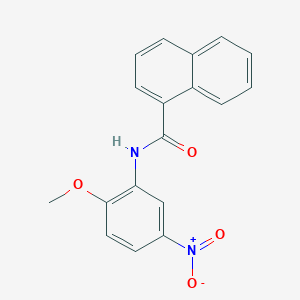
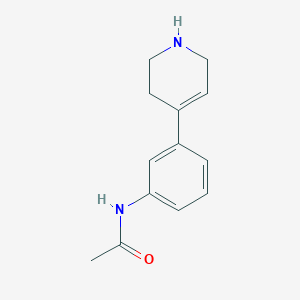
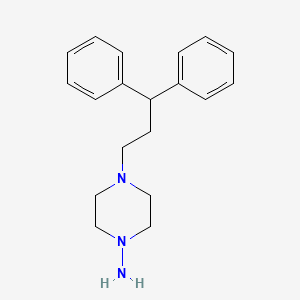
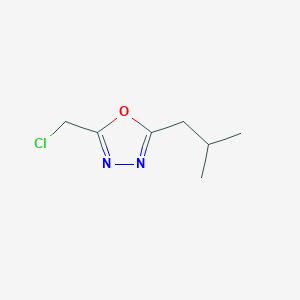
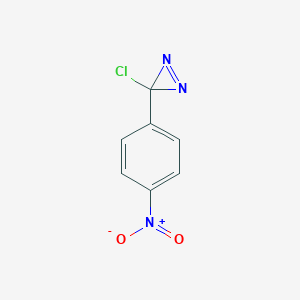
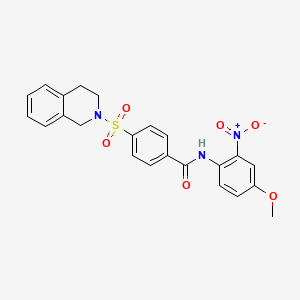
![N-({N'-[(1E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3264457.png)

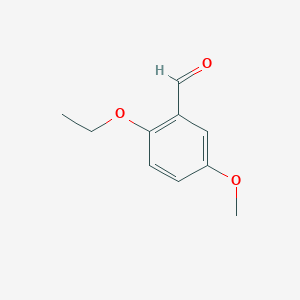
![N-(naphtho[1,2-d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B3264489.png)
